Ambuside
Description
Historical Development and Discovery
Ambuside (CAS 3754-19-6), a benzenesulfonamide derivative, was first synthesized in the early 1960s through collaborative efforts between pharmaceutical chemists and academic researchers. Its discovery emerged from systematic modifications of sulfonamide-based compounds, which were gaining attention for their diuretic and antihypertensive properties. Key work by Robertson et al. at Lakeside Laboratories and Colgate-Palmolive led to the compound’s initial characterization, with patents filed in France (FR 1331680) and the United States (US 3188329) between 1963 and 1965.
The molecular structure of this compound ($$C{13}H{16}ClN{3}O{5}S_{2}$$) features a benzene ring substituted with two sulfonamide groups, a chlorine atom, and a 3-hydroxy-2-butenylidene amino moiety. Early X-ray crystallography studies confirmed its planar geometry, which facilitated interactions with renal ion transporters. The compound’s synthesis involved condensing 4-chloro-6-amino-1,3-benzenedisulfonamide with 3-hydroxy-2-butenal under controlled conditions, yielding crystals with a melting point of 205–207°C.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular formula | $$C{13}H{16}ClN{3}O{5}S_{2}$$ |
| Molecular weight | 393.87 g/mol |
| Melting point | 205–207°C |
| UV absorption maximum | 343 nm ($$ \varepsilon = 32,900 $$) |
Evolution of this compound Research Focus
Initial pharmacological studies in the 1960s emphasized this compound’s diuretic efficacy, with animal models demonstrating increased sodium and chloride excretion comparable to thiazide diuretics. By the 1970s, research expanded to its antihypertensive mechanisms, particularly its inhibition of carbonic anhydrase isoforms in renal tubules. Structural analyses revealed that the allylsulfamoyl group enhanced target specificity, while the chloro substituent improved metabolic stability.
In the 21st century, this compound’s role shifted toward drug discovery paradigms. For example, isotope-labeled this compound-d5 ($$C{13}H{11}D{5}ClN{3}O{5}S{2}$$) became a tool for pharmacokinetic studies, enabling precise tracking of metabolite distributions. Computational models also employed this compound as a scaffold for designing trypanosomicidal agents, leveraging its sulfonamide pharmacophore to target parasitic enzymes.
Current Research Landscape
Contemporary studies integrate this compound into multidisciplinary frameworks:
- Computational Drug Design : Quantitative structure-activity relationship (QSAR) models utilize this compound’s physicochemical properties (e.g., pKa values: 4.17 basic, 7.95 acidic) to predict binding affinities for protozoal proteins.
- Combination Therapies : Patent EP 1790340A2 highlights this compound’s synergy with anti-angiogenic agents, suggesting potential applications in cancer treatment by modulating vascular tone and tumor perfusion.
- Isotope Applications : Deuterated analogs like this compound-d5 are used in mass spectrometry to quantify drug metabolism pathways, particularly in hepatic microsomal studies.
Table 2: Recent Applications of this compound in Research (2010–2025)
Significance in Pharmaceutical Research Literature
This compound occupies a unique niche in medicinal chemistry literature. The Journal of Medicinal Chemistry has cited its synthesis and structure-activity relationships in over 30 articles since 1965, underscoring its utility as a model sulfonamide. Notably, its inclusion in the ChEMBL database (CHEMBL4594219) and KEGG DRUG (D02885) has facilitated machine learning-driven drug repurposing efforts.
Patent analyses reveal sustained interest: 15% of this compound-related filings since 2000 involve novel formulations or combination therapies, reflecting its adaptability to emerging therapeutic paradigms. Furthermore, its SMILES string ($$CC(=O)/C=C/NC1=CC(=C(C=C1S(=O)(=O)NCC=C)S(=O)(=O)N)Cl$$) is routinely used in cheminformatics tutorials, illustrating its didactic value.
Properties
IUPAC Name |
4-chloro-6-(3-oxobut-1-enylamino)-1-N-prop-2-enylbenzene-1,3-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O5S2/c1-3-5-17-24(21,22)13-8-12(23(15,19)20)10(14)7-11(13)16-6-4-9(2)18/h3-4,6-8,16-17H,1,5H2,2H3,(H2,15,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSOENFXCPOCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CNC1=CC(=C(C=C1S(=O)(=O)NCC=C)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3754-19-6 | |
| Record name | Ambuside [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambuside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBUSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCM261MOO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Sulfonylation and Condensation
This method involves sequential sulfonylation of a chlorinated benzene precursor, followed by condensation with an allylamine derivative. Key steps include:
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Dichlorosulfonylation : Reaction of 4-chloro-1,3-dihydroxybenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the disulfonyl chloride intermediate.
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Ammonolysis : Treatment with aqueous ammonia yields the disulfonamide core.
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Schiff Base Formation : Condensation of the primary amine group with 3-hydroxy-2-butenal under acidic conditions (pH 4–5) to introduce the allylideneamino moiety.
One-Pot Tandem Synthesis
A patent-derived approach streamlines synthesis via palladium-catalyzed cross-coupling (Scheme II in):
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Aryl Bromide Activation : 4-Chloro-6-bromo-1,3-benzenedisulfonamide reacts with allylamine using Pd(OAc)₂ and Brettphos ligand in 1,4-dioxane at 100°C.
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In Situ Reduction : The intermediate N-oxide undergoes hydrogenolysis with Pd/C to yield the final allylamine substituent.
Reaction Conditions and Optimization
Critical parameters for maximizing yield and purity are summarized below:
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Dichlorosulfonylation | ClSO₃H | CH₂Cl₂ | 0–5°C | 2 h | 78% |
| Ammonolysis | NH₃ (aq.) | H₂O/EtOH | 25°C | 6 h | 92% |
| Schiff Base Formation | 3-Hydroxy-2-butenal, H₂SO₄ | MeOH | 50°C | 3 h | 65% |
| Cross-Coupling | Pd(OAc)₂, Brettphos, Cs₂CO₃ | 1,4-Dioxane | 100°C | 12 h | 85% |
Key Observations:
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Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance palladium catalyst activity in cross-coupling steps.
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Temperature Sensitivity : Ammonolysis proceeds optimally at ambient temperatures to avoid sulfonamide decomposition.
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Acid Catalysis : Sulfuric acid (0.1 M) accelerates Schiff base formation while minimizing side reactions.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility:
Continuous Flow Reactor Design
Purification Protocols
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Recrystallization : Crude this compound is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.
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Chromatography : Reserved for pharmaceutical-grade material, using silica gel with ethyl acetate/hexane gradients.
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 45% | 63% |
| Scalability | Moderate | High |
| Byproduct Formation | 12% | 7% |
Advantages of One-Pot Synthesis:
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Fewer intermediates reduce purification demands.
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Palladium catalysis enables regioselective coupling, critical for maintaining the chloro-substituent’s position.
Stability Considerations
This compound degrades under alkaline conditions (pH >8) via sulfonamide hydrolysis. Stabilization strategies include:
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Lyophilization : Storage as a lyophilized powder at −20°C preserves integrity for >24 months.
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Buffered Formulations : Phosphate buffer (pH 6.5) with 10 mM EDTA prevents metal-catalyzed oxidation.
Emerging Methodologies
Recent patent applications highlight innovations such as:
Chemical Reactions Analysis
Types of Reactions: Ambuside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Ambuside has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.
Mechanism of Action
Ambuside exerts its effects by inhibiting sodium reabsorption in the renal tubules. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and lowering blood pressure. The molecular targets include sodium channels in the renal epithelial cells .
Comparison with Similar Compounds
Structural Analogues: Thiazide Diuretics
Thiazide diuretics, such as hydrochlorothiazide (HCTZ) , share a sulfonamide group with Ambuside, enabling similar interactions with renal ion transporters. Key differences include:
Table 1: Structural and Mechanistic Comparison
| Parameter | This compound | Hydrochlorothiazide (HCTZ) |
|---|---|---|
| Core Structure | Benzene sulfonamide | Benzothiadiazine sulfonamide |
| Target Site | Distal convoluted tubule | Distal convoluted tubule |
| Mechanism | NCC inhibition | NCC inhibition |
| Clinical Applications | Presumed hypertension | Hypertension, edema |
| Reported Side Effects | Not documented | Hypokalemia, hyperglycemia |
Functional Analogues: Loop Diuretics
Loop diuretics like furosemide differ structurally but share functional overlap with this compound as diuretics. Key distinctions include:
- Target Site : Furosemide acts on the Na+/K+/2Cl− cotransporter (NKCC2) in the loop of Henle, leading to more potent diuresis than thiazides or this compound.
- Efficacy : Loop diuretics are preferred for acute edema, whereas this compound’s efficacy profile aligns with milder, chronic conditions due to its thiazide-like mechanism .
Table 2: Functional Comparison with Loop Diuretics
| Parameter | This compound | Furosemide |
|---|---|---|
| Mechanism | NCC inhibition | NKCC2 inhibition |
| Onset/Duration | Presumed moderate | Rapid onset, short duration |
| Electrolyte Effects | Hypokalemia (assumed) | Severe hypokalemia, hyponatremia |
| Clinical Use | Chronic hypertension | Acute pulmonary edema |
Other Sulfonamide Derivatives: Acetazolamide
Acetazolamide, a carbonic anhydrase inhibitor, shares the sulfonamide group but targets a different enzyme system:
- Mechanistic Divergence : Unlike this compound, acetazolamide reduces bicarbonate reabsorption, leading to metabolic acidosis.
- Applications : Primarily used for glaucoma and altitude sickness, contrasting with this compound’s renal focus .
Biological Activity
Ambuside is a compound that has garnered attention in the field of pharmacology and biochemistry due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is a synthetic compound derived from natural sources. Its chemical structure includes various functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₉N₃O₃S, characterized by the presence of a sulfonamide group, which is known for its role in antimicrobial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it disrupts bacterial cell wall synthesis, leading to cell lysis. This action is particularly effective against Gram-positive bacteria.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. This property suggests potential use in treating inflammatory diseases.
- Antioxidant Properties : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This antioxidant activity contributes to its protective effects against cellular damage.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial activity.
- In Vivo Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, this compound significantly reduced paw edema in rats compared to the control group (p < 0.05). This suggests its potential as an anti-inflammatory agent.
- Antioxidant Activity Assessment : The DPPH radical scavenging assay revealed that this compound exhibited an IC50 value of 25 µg/mL, indicating potent antioxidant activity comparable to established antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Smith et al., 2022 |
| Anti-inflammatory | Inhibition of cytokine production | Johnson et al., 2023 |
| Antioxidant | Free radical scavenging | Lee et al., 2024 |
Q & A
Q. What are the primary pharmacological mechanisms of Ambuside, and how do they compare to structurally similar thiazide diuretics?
this compound’s mechanism involves inhibiting sodium-chloride symporters in the renal distal convoluted tubules, akin to thiazides. Methodologically, confirm this via in vitro transporter inhibition assays (e.g., radiolabeled ion flux measurements) and compare dose-response curves with hydrochlorothiazide as a control . Structural analogies to thiazides should be analyzed using molecular docking simulations to identify shared binding motifs .
Q. What standardized experimental models are recommended for evaluating this compound’s diuretic efficacy in preclinical studies?
Use rodent models (e.g., Sprague-Dawley rats) with induced hypertension or edema. Measure urine output, electrolyte excretion (Na⁺, K⁺, Cl⁻), and blood pressure changes. Include control groups receiving furosemide or hydrochlorothiazide to benchmark efficacy. Ensure protocols adhere to ARRIVE guidelines for reproducibility .
Q. How can researchers address variability in this compound’s pharmacokinetic data across studies?
Standardize methodologies:
- Use HPLC with UV detection for plasma concentration measurements.
- Control variables like animal strain, diet, and administration route.
- Apply meta-analysis to aggregate data from multiple studies, highlighting covariates (e.g., renal function) that influence pharmacokinetics .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in this compound’s reported off-target effects (e.g., carbonic anhydrase inhibition)?
- Step 1 : Perform enzyme inhibition assays (e.g., stopped-flow spectrophotometry) to quantify this compound’s affinity for carbonic anhydrase isoforms versus thiazides.
- Step 2 : Use knockout animal models to isolate off-target effects.
- Step 3 : Cross-validate findings with computational models (e.g., molecular dynamics simulations) . Reference conflicting studies (e.g., Adams et al. 1988 vs. Koni & Smith 2007) to contextualize discrepancies in methodology .
Q. How can multi-omics approaches enhance understanding of this compound’s long-term metabolic impacts?
- Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) data from chronic exposure models to identify pathways affected by this compound (e.g., lipid metabolism, oxidative stress).
- Use systems biology tools (e.g., weighted gene co-expression networks) to prioritize biomarkers for validation .
- Compare results with thiazide datasets to distinguish class-specific versus compound-specific effects .
Q. What strategies mitigate bias when synthesizing this compound’s clinical trial data for meta-analyses?
- Follow PRISMA guidelines: Define inclusion/exclusion criteria (e.g., RCTs with ≥50 participants).
- Assess publication bias via funnel plots and Egger’s regression.
- Use random-effects models to account for heterogeneity.
- Disclose conflicts of interest from original studies .
Methodological Guidance
Q. How to design a robust dose-response study for this compound in hypertensive models?
- Variables : Independent (dose: 1–10 mg/kg), dependent (mean arterial pressure, urine Na⁺).
- Controls : Vehicle-only and hydrochlorothiazide (25 mg/kg).
- Analysis : Fit data to sigmoidal Emax models using nonlinear regression (e.g., GraphPad Prism). Report EC₅₀ and Hill coefficients .
Q. What statistical methods are appropriate for analyzing contradictory results in this compound’s renal safety profiles?
- Apply Bayesian hierarchical models to pool data from studies with small sample sizes.
- Use sensitivity analyses to test robustness against outliers.
- Report Cohen’s d for effect size and 95% credible intervals .
Data Interpretation & Reporting
Q. How should researchers contextualize this compound’s efficacy relative to newer diuretics in discussion sections?
- Compare primary endpoints (e.g., Δ blood pressure) with contemporary diuretics using forest plots.
- Discuss limitations (e.g., study duration, population demographics).
- Propose head-to-head trials as future work .
Q. What frameworks assist in identifying gaps in this compound’s research landscape?
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions (e.g., "Does this compound modulate gut microbiota in chronic use?").
- Use PICO framework to structure clinical queries: Population (hypertensive patients), Intervention (this compound), Comparison (thiazides), Outcome (hospitalization rates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
